1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose
Brand Name: Vulcanchem
CAS No.: 53167-11-6
VCID: VC0119100
InChI: InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
SMILES: CC1(OC2C(C(OC2O1)C=O)O)C
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol

1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose

CAS No.: 53167-11-6

Reference Standards

VCID: VC0119100

Molecular Formula: C8H12O5

Molecular Weight: 188.18 g/mol

1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose - 53167-11-6

CAS No. 53167-11-6
Product Name 1,2-O-Isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose
Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
IUPAC Name (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Standard InChI InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
Standard InChIKey RSHCFFAQYBYYGI-XZBKPIIZSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)O)C
SMILES CC1(OC2C(C(OC2O1)C=O)O)C
Canonical SMILES CC1(OC2C(C(OC2O1)C=O)O)C
Synonyms 1,2-O-(1-Methylethylidene)-α-D-xylo-pentodialdo-1,4-furanose; 1,2-O-Isopropylidene-D-xylo-pentadialdo-1,4-furanose; Furo[2,3-d]-1,3-dioxole, α-D-Xylo-pentodialdo-1,4-furanose Deriv.; 1,2-O-(1-Methylethylidene)-α-D-xylo-pentodialdo-1,4-furanose
PubChem Compound 11030561
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator